7-(4-chlorophenyl)-1-cyclopentyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
7-(4-chlorophenyl)-1-cyclopentyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclopentyl ring, and a difluoromethyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 7-(4-chlorophenyl)-1-cyclopentyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the pyrido[2,3-d]pyrimidine core.
Functional Group Introduction:
Final Assembly:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
7-(4-chlorophenyl)-1-cyclopentyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the difluoromethyl group, to form corresponding reduced derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(4-chlorophenyl)-1-cyclopentyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure and functional groups.
Medicine: The compound has potential therapeutic applications, particularly in the development of kinase inhibitors for cancer treatment.
Industry: It is used in the development of novel materials and as a building block for the synthesis of advanced organic compounds.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-1-cyclopentyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
7-(4-chlorophenyl)-1-cyclopentyl-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares the pyrido[2,3-d]pyrimidine core but lacks the cyclopentyl and difluoromethyl groups, resulting in different chemical and biological properties.
2-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines: These compounds have a similar core structure but differ in the substituents attached to the pyrimidine ring, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
7-(4-chlorophenyl)-1-cyclopentyl-5-(difluoromethyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF2N3OS/c20-11-7-5-10(6-8-11)14-9-13(16(21)22)15-17(23-14)25(12-3-1-2-4-12)19(27)24-18(15)26/h5-9,12,16H,1-4H2,(H,24,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCOREULQVFKAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C(=CC(=N3)C4=CC=C(C=C4)Cl)C(F)F)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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